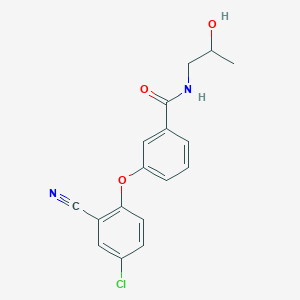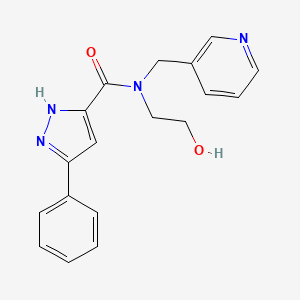
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, also known as HPPC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and vasodilatory effects. N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity for COX-2 inhibition, which reduces the risk of side effects associated with non-selective COX inhibitors. However, one of the limitations of using N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, including the exploration of its potential applications in the treatment of various diseases, the development of more efficient synthesis methods, and the investigation of its mechanism of action at the molecular level. Additionally, the development of more water-soluble derivatives of N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide could potentially overcome the limitations associated with its low solubility.
Synthesemethoden
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step reaction process that involves the use of various reagents and solvents. The first step involves the reaction of 3-aminomethylpyridine with 2-bromoethylamine hydrobromide to form 3-(2-bromoethyl)pyridine. The second step involves the reaction of 3-(2-bromoethyl)pyridine with 3-phenyl-1H-pyrazole-5-carboxylic acid to form N-(3-phenyl-1H-pyrazol-5-ylmethyl)-3-(2-bromoethyl)pyridin-2-amine. The final step involves the reaction of N-(3-phenyl-1H-pyrazol-5-ylmethyl)-3-(2-bromoethyl)pyridin-2-amine with sodium hydroxide and 2-chloroethanol to form N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have potential applications in various fields of scientific research, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been shown to have vasodilatory effects and can potentially be used in the treatment of hypertension.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-10-9-22(13-14-5-4-8-19-12-14)18(24)17-11-16(20-21-17)15-6-2-1-3-7-15/h1-8,11-12,23H,9-10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNULHQONNCKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N(CCO)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)
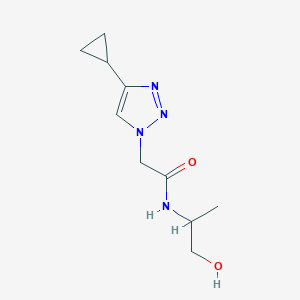
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)
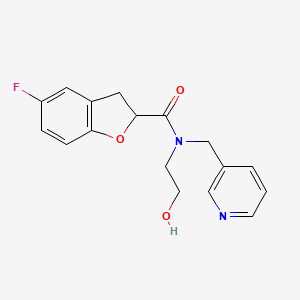
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
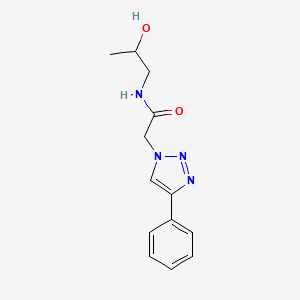
![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
